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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

Cat. No.: B015652

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published in vivo data for (-)-O-
desmethyltramadol ((-)-M1), a primary metabolite of the analgesic drug tramadol. The objective
is to assess the reproducibility of experimental findings and offer a clear summary of its
pharmacokinetic and pharmacodynamic properties. This document synthesizes data from key
studies to facilitate further research and development.

Executive Summary

(-)-O-Desmethyltramadol is the levorotatory enantiomer of O-desmethyltramadol (M1), the main
active metabolite of tramadol. Unlike its dextrorotatory counterpart, (+)-O-desmethyltramadol,
which is a potent p-opioid receptor agonist, the (-)-enantiomer exhibits a distinct
pharmacological profile. In vivo studies consistently demonstrate that (-)-O-desmethyltramadol
IS a norepinephrine reuptake inhibitor with negligible direct antinociceptive activity in common
pain models. The available data, primarily from a single research group, presents a coherent
and reproducible pharmacokinetic and pharmacodynamic profile of this metabolite in rats.

Comparative Analysis of In Vivo Data

The primary source of in vivo data from direct administration of (-)-O-desmethyltramadol comes
from studies conducted by a research group at the University of the Basque Country, Spain
(Valle et al., 2000; Garrido et al., 2000). These studies provide a consistent and reproducible
characterization of the compound's properties in rats.
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Pharmacokinetic Profile

A study by Garrido et al. (2000) characterized the pharmacokinetics of (-)-O-desmethyltramadol
in rats following intravenous administration. The data was analyzed using a two-compartment
model.

Table 1: Pharmacokinetic Parameters of (-)-O-Desmethyltramadol in Rats

Bolus Dose (8 120-min Infusion 300-min Infusion

Parameter . .
mglkg) (0.067 mg/kg/min) (0.027 mg/kg/min)

V1 (L/kg) 0.44 +0.10 0.54 +0.15 0.51+0.14

k10 (min~1) 0.055 + 0.012 0.041 £0.011 0.045 £ 0.010

k12 (min-1) 0.068 + 0.021 0.059 + 0.019 0.063 £ 0.018

k21 (min~1) 0.049 + 0.015 0.042 £0.013 0.045 £ 0.014

AUC (ug-min/mL) 145.45 150.21 148.87

CL (L/kg/min) 0.055 0.053 0.054

Data presented as mean + S.D. V1: Volume of the central compartment; k10: Elimination rate
constant from the central compartment; k12, k21: Intercompartmental transfer rate constants;
AUC: Area under the curve; CL: Clearance. Data sourced from Garrido et al. (2000).

The data across different administration protocols show a high degree of consistency,
indicating reproducible pharmacokinetic behavior. The clearance and volume of distribution are
comparable, suggesting that the disposition of (-)-O-desmethyltramadol is predictable within
this experimental model.

Pharmacodynamic Profile: Antinociceptive Effects

A key aspect of the in vivo profile of (-)-O-desmethyltramadol is its lack of direct opioid-like
analgesic effects.

Table 2: Antinociceptive Effects of (-)-O-Desmethyltramadol in the Rat Tail-Flick Test
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. Route of Antinociceptiv
Study Animal Model Dose o .
Administration e Effect
Valle et al. 10-min i.v.
Rat Up to 8 mg/kg ) ] No effect
(2000) infusion
No direct effect;
potentiated the
Garrido et al. ) i.v. bolus and antinociceptive
Rat Various ) )
(2000) infusion effect of (+)-O-

desmethyltramad
ol

These findings are highly reproducible between the two studies. Both investigations concluded
that (-)-O-desmethyltramadol does not elicit an antinociceptive response in the tail-flick test, a
standard measure of opioid-mediated analgesia.[1] This is consistent with its known low affinity
for the p-opioid receptor. However, the study by Garrido et al. (2000) demonstrated that it
significantly potentiated the antinociceptive effect of the (+)-enantiomer, which is attributed to
its activity as a norepinephrine reuptake inhibitor.[2]

Experimental Protocols

Pharmacokinetic Studies (Garrido et al., 2000)
e Subjects: Male Sprague-Dawley rats (250-300 g).

e Drug Administration: (-)-O-desmethyltramadol was administered intravenously as either a
bolus dose (8 mg/kg) or as a continuous infusion for 120 or 300 minutes.

e Blood Sampling: Arterial blood samples were collected at various time points and plasma
was separated.

¢ Analytical Method: Plasma concentrations of (-)-O-desmethyltramadol were determined
using an enantioselective high-performance liquid chromatography (HPLC) assay.

e Pharmacokinetic Analysis: Plasma concentration-time data were fitted to a two-compartment
pharmacokinetic model.
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Antinociception Studies (Valle et al., 2000; Garrido et al.,
2000)

¢ Subjects: Male Sprague-Dawley rats (250-300 g).

» Nociceptive Test: The tail-flick test was used to measure the latency of the rat to withdraw its
tail from a radiant heat source. A cut-off time was established to prevent tissue damage.

e Drug Administration: (-)-O-desmethyltramadol was administered intravenously. In the
interaction study by Garrido et al. (2000), it was co-administered with (+)-O-
desmethyltramadol.

o Data Analysis: The antinociceptive effect was expressed as the percentage of the maximum
possible effect (% MPE).

Signaling Pathways and Experimental Workflow

The primary mechanism of action for (-)-O-desmethyltramadol, as supported by the in vivo
data, is the inhibition of norepinephrine reuptake. This contrasts with the p-opioid receptor
agonism of its (+)-enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Reproducibility of In Vivo Data for (-)-O-
Desmethyltramadol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015652#reproducibility-of-published-in-vivo-data-for-
0-desmethyl-tramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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